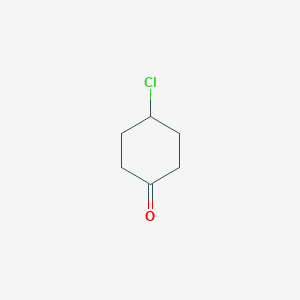

4-Chlorocyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chlorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBAVJLZSWOEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chlorocyclohexanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Chlorocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₉ClO) is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a reactive ketone and a synthetically adaptable chlorine atom on a cyclohexane scaffold, presents a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the core chemical properties of this compound, delving into its synthesis, conformational behavior, chemical reactivity, and spectroscopic profile. The narrative is grounded in established chemical principles and supported by experimental data, offering field-proven insights for professionals engaged in molecular design and synthesis.

Core Physicochemical and Structural Properties

This compound is a substituted cyclic ketone characterized by a chlorine atom at the C4 position.[1] This substitution pattern significantly influences the molecule's electronic environment and steric profile, which in turn dictates its reactivity and conformational preferences.

| Property | Value | Source |

| IUPAC Name | 4-chlorocyclohexan-1-one | PubChem[2] |

| CAS Number | 21299-26-3 | ChemicalBook[3], Stenutz[4] |

| Molecular Formula | C₆H₉ClO | PubChem[2] |

| Molecular Weight | 132.59 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Smolecule[1] |

| Boiling Point | ~173.38°C (rough estimate) | ChemicalBook[3] |

| Density | ~1.046 g/cm³ (rough estimate) | ChemicalBook[3] |

| Refractive Index | ~1.4867 (estimate) | ChemicalBook[3] |

| SMILES | C1CC(=O)CCC1Cl | PubChem[2] |

| InChIKey | BUBAVJLZSWOEBV-UHFFFAOYSA-N | Stenutz[4] |

Synthesis of this compound: A Protocol for Oxidation

While several methods exist for synthesizing this compound, including the direct chlorination of cyclohexanone, a common and reliable laboratory-scale method involves the oxidation of its precursor, 4-chlorocyclohexanol.[1][5] This transformation is a cornerstone reaction, converting the secondary alcohol into the target ketone.

Experimental Protocol: Oxidation of 4-Chlorocyclohexanol to this compound

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a widely used oxidizing agent for this type of transformation.[5]

Materials:

-

4-Chlorocyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Dissolve 4-chlorocyclohexanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension while stirring vigorously.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot.

-

Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium byproducts.

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[5]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[5]

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Conformational Analysis: The Axial-Equatorial Equilibrium

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain.[6] The presence of the chlorine substituent at the C4 position leads to a dynamic equilibrium between two distinct chair conformers: one with the chlorine atom in an axial position and one with it in an equatorial position.

The relative stability of these conformers is dictated by a balance of steric and electronic factors.[1] Generally, for monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to avoid 1,3-diaxial interactions. Computational analysis indicates that torsional strain is a significant contributor to the energy difference between the conformers of this compound.[1] The chair conformation with an equatorial chlorine substituent experiences less torsional strain due to a more favorable staggered arrangement of atoms.[1]

Chemical Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the chlorine substituent.

Nucleophilic Substitution at C4

The chlorine atom serves as a good leaving group, making the C4 position susceptible to nucleophilic substitution.[1] This reaction is highly dependent on the conformation of the molecule.

-

Axial Chlorine: When the chlorine is in an axial position, the σ* (antibonding) orbital of the C-Cl bond is perfectly aligned for a backside attack by a nucleophile, facilitating a classic Sₙ2 reaction.[1] This orientation allows for optimal orbital overlap, leading to a lower activation energy for substitution.

-

Equatorial Chlorine: An equatorial chlorine is sterically hindered from backside attack by the cyclohexane ring itself.[1] Nucleophilic attack is therefore significantly slower and less favorable for this conformer.

Reactivity at the Carbonyl Group and Alpha-Positions

-

Reduction: The ketone functionality can be readily reduced to a secondary alcohol (4-chlorocyclohexanol) using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][7]

-

Enolate Formation: The hydrogen atoms on the carbons adjacent to the carbonyl group (α-positions C2 and C6) are acidic (pKa ~19-21 for cyclohexanone derivatives).[1] Treatment with a base leads to deprotonation and the formation of a nucleophilic enolate intermediate, which can then react with various electrophiles.[1]

-

Rearrangements: Under specific conditions, particularly with strong bases, this compound can undergo rearrangement reactions. The Favorskii rearrangement has been noted as a potential pathway for related halocyclohexanones.[8]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Features and Expected Observations |

| ¹³C NMR | Expect distinct signals for the four chemically non-equivalent carbons. The carbonyl carbon (C1) will be the most downfield (~200-210 ppm). The carbon bearing the chlorine (C4) will appear around 60-70 ppm, while the other methylene carbons (C2/C6 and C3/C5) will be further upfield.[2] |

| ¹H NMR | The spectrum will show complex multiplets for the methylene protons due to cis and trans coupling. Protons on C2/C6, being alpha to the carbonyl, will be the most deshielded of the methylene groups. The proton on C4 will also have a distinct chemical shift. |

| Mass Spectrometry (EI-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 132. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will also be observed.[2] |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of a cyclic ketone will be prominent around 1715-1725 cm⁻¹. A C-Cl stretching vibration can be expected in the fingerprint region (typically 600-800 cm⁻¹).[9] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a valuable building block.[1] Its bifunctional nature allows for the construction of more complex molecular architectures. For instance, the ketone functionality is a key handle for creating spirocyclic systems, which are rigid three-dimensional structures of significant interest in drug design for their potential to improve potency and selectivity.[5] Its utility as a synthetic intermediate underscores the importance of understanding its chemical properties for the efficient development of novel therapeutic agents.[1][10]

Safety and Handling

While specific GHS and hazard data for this compound is not extensively published, related chlorinated ketones like 2-chlorocyclohexanone are classified as irritants that can cause skin and serious eye irritation, as well as potential respiratory irritation.[11]

General Precautions:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Stenutz, R. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543522, this compound.

- LookChem. (n.d.). 4-Chlorocyclohexene.

- Mol-Instincts. (n.d.). 3-chlorocyclohexanone 21299-27-4 wiki.

- Dechema. (n.d.). System: this compound - DETHERM.

- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.

- SpectraBase. (n.d.). (E)-TRANS-4-TERT.-BUTYL-2-CHLOROCYCLOHEXANONE-OXIME.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Filo. (2025). Write a mechanism to account for the reaction: 4 chlorocyclohexanone + NaOH → cyclohex 2 enone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13203, 2-Chlorocyclohexanone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13592, 4-Chlorocyclohexene.

- National Institute of Standards and Technology. (n.d.). 4-Chlorocyclohexanol in the NIST WebBook.

- ResearchGate. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes.

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394.

- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-chloro- in the NIST WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone.

- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.

Sources

- 1. Buy this compound [smolecule.com]

- 2. This compound | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4β-Chlorocyclohexanone | 21299-26-3 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Chlorocyclohexanone | C6H9ClO | CID 13203 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chlorocyclohexanone molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Chlorocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, where its three-dimensional structure profoundly influences reaction pathways and biological activity.[1] This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We dissect the delicate interplay of steric and electronic factors that govern the equilibrium between its axial and equatorial chair conformers. By integrating principles of stereochemistry with data from spectroscopic and computational studies, this document offers field-proven insights into predicting and verifying the molecule's preferred spatial arrangement, a critical consideration for rational molecular design and synthesis.

Introduction: The Significance of Cyclohexanone Conformation

The cyclohexane ring is a ubiquitous scaffold in organic chemistry. Its most stable arrangement is the "chair" conformation, which minimizes both angle strain and torsional strain by maintaining near-ideal tetrahedral bond angles.[2] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (roughly parallel to the ring's plane).[2][3]

At room temperature, the cyclohexane ring undergoes a rapid "ring-flip," interconverting the two chair forms. This process causes any axial substituent to become equatorial, and vice versa.[2] For a substituted cyclohexane, the two chair conformers are often not equal in energy. The equilibrium will favor the conformer that places the substituent in the more stable position, which has critical implications for the molecule's reactivity and interactions.[3][4]

This compound presents a particularly interesting case. The presence of both a ketone functional group and a chlorine atom at the 4-position introduces competing electronic and steric effects that dictate the molecule's preferred shape.

The Axial-Equatorial Equilibrium in this compound

The central conformational question for this compound is the equilibrium between the two chair forms, one with the chlorine atom in an axial position and the other with it in an equatorial position. This equilibrium is governed by a balance of steric hindrance and through-space electronic interactions.

Caption: Conformational equilibrium of this compound.

Analysis of Competing Energetic Factors

The position of the equilibrium is determined by the Gibbs free energy difference (ΔG) between the two conformers. This difference is a sum of several contributing factors, primarily steric and electronic in nature.

Steric Effects: The A-Value

In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to avoid steric clashes with the two axial hydrogens on the same side of the ring (at C-2 and C-6 relative to C-4).[4][5] These unfavorable interactions are known as 1,3-diaxial interactions.

The energetic cost of forcing a substituent into the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[6] A larger A-value signifies a stronger preference for the equatorial position.[7]

For chlorine, the A-value is relatively small compared to alkyl groups. This is because the longer carbon-chlorine bond length places the chlorine atom further from the ring, mitigating the 1,3-diaxial interactions.[7][8]

| Substituent | A-Value (kcal/mol) | Reference |

| -Cl | ~0.53 | [8] |

| -Br | ~0.48 | [8] |

| -CH₃ | ~1.7 | [8] |

| -tBu | ~5.0 | [8] |

| Caption: Table 1: Comparative A-values for common substituents. |

Based on sterics alone, the A-value of ~0.53 kcal/mol predicts a modest preference for the equatorial conformer of this compound.

Electronic Effects: Dipole-Dipole Interactions

The analysis is incomplete without considering electronic effects. Both the carbon-chlorine (C-Cl) and carbon-oxygen (C=O) bonds are highly polar, creating significant bond dipoles. The interaction between these two dipoles through space can have a major impact on conformational stability.

-

In the equatorial conformer: The C-Cl and C=O dipoles are roughly parallel, leading to a strong electrostatic repulsion between the partially negative chlorine and oxygen atoms.

-

In the axial conformer: The C-Cl and C=O dipoles are oriented in a nearly anti-parallel fashion. This arrangement minimizes the electrostatic repulsion and is electronically more favorable.

Caption: Dominant dipole-dipole interactions in each conformer.

Computational studies on related haloketones confirm that such dipole-dipole interactions are a dominant factor.[9] For this compound, this strong electronic destabilization of the equatorial conformer counteracts, and may even outweigh, the steric preference predicted by the A-value. Further stabilization in the axial conformer can arise from favorable long-range orbital interactions between the oxygen lone pairs and the sigma-antibonding (σ*) orbital of the carbon-chlorine bond.[1]

Experimental Protocol: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining conformational equilibria in solution. The key parameter is the vicinal coupling constant (³J) between protons, which is dependent on the dihedral angle between them (Karplus relationship). In cyclohexanes, the coupling constant between a proton and its axial neighbors (J_ax-ax) is much larger (~10-13 Hz) than the coupling to its equatorial neighbors (J_ax-eq or J_eq-eq, ~2-5 Hz).

By measuring the width of the signal for the proton at C-4 (the one attached to chlorine), one can determine the relative populations of the axial and equatorial conformers.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve an accurately weighed sample (~10-20 mg) of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of ~0.6 mL in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure adequate signal-to-noise by adjusting the number of scans. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

-

Spectral Analysis:

-

Identify the multiplet corresponding to the C-4 proton (H-4). This signal will be shifted downfield due to the deshielding effect of the attached chlorine atom (typically around δ 4.0-4.5 ppm).

-

Measure the width of the H-4 multiplet at half-height (W₁/₂). The width is the sum of the coupling constants.

-

For the axial conformer: H-4 is equatorial. It has two axial neighbors and two equatorial neighbors. The expected signal is a narrow multiplet (W₁/₂ ≈ 2 * J_eq-ax + 2 * J_eq-eq ≈ 10-14 Hz).

-

For the equatorial conformer: H-4 is axial. It has two axial neighbors and two equatorial neighbors. The expected signal is a wide multiplet (W₁/₂ ≈ 2 * J_ax-ax + 2 * J_ax-eq ≈ 24-32 Hz).

-

-

Calculation of Equilibrium Constant:

-

The observed signal width (W_obs) is a population-weighted average of the widths for the pure axial (W_ax) and pure equatorial (W_eq) conformers.

-

Let X_ax be the mole fraction of the axial conformer.

-

W_obs = (X_ax * W_ax) + ((1 - X_ax) * W_eq)

-

Rearrange to solve for X_ax: X_ax = (W_obs - W_eq) / (W_ax - W_eq)

-

The equilibrium constant K = [Axial] / [Equatorial] = X_ax / (1 - X_ax).

-

The Gibbs free energy difference can then be calculated: ΔG = -RT ln(K).

-

Caption: Experimental workflow for conformational analysis.

Implications for Reactivity and Drug Development

Understanding the conformational preference of this compound is not merely an academic exercise; it has profound practical consequences.

-

Chemical Reactivity: The orientation of the C-Cl bond dictates its accessibility to nucleophiles. An axial chlorine presents a more sterically accessible anti-bonding orbital (σ*) for backside nucleophilic attack (Sₙ2 reaction), potentially leading to faster reaction rates compared to the more hindered equatorial position.[1]

-

Stereoselectivity: In reduction reactions of the carbonyl group (e.g., with sodium borohydride), the trajectory of the incoming hydride is influenced by the steric and electronic environment. The conformation of the remote chlorine substituent can influence the facial selectivity of the attack, leading to different ratios of cis- and trans-4-chlorocyclohexanol products.[1][10]

-

Drug Design: When this compound is used as a building block, its inherent conformational biases are transmitted to the final product. For a drug molecule to bind effectively to a biological target like an enzyme or receptor, it must adopt a specific three-dimensional shape (a pharmacophore). Knowing that the chlorocyclohexane moiety prefers a certain conformation allows medicinal chemists to design molecules with a higher probability of adopting the desired bioactive shape, improving binding affinity and efficacy.[1]

Conclusion

The molecular structure of this compound is a textbook example of how subtle energetic factors govern molecular shape. While simple steric models (A-values) predict a preference for the equatorial conformer, a deeper analysis reveals that repulsive dipole-dipole interactions between the carbonyl and chloro-substituent often favor the axial conformer. This balance can be finely tuned by factors like solvent polarity. For professionals in chemical synthesis and drug development, a thorough understanding of these conformational principles is essential for controlling reaction outcomes and designing molecules with optimized biological function. The use of robust analytical techniques like NMR spectroscopy, complemented by computational modeling, provides the necessary tools to probe and predict these critical structural features.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wikipedia. (n.d.). Anomeric effect.

- ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.

- Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1494-1498.

- University of Calgary. (n.d.). Ch25: Anomeric effect.

- Wikipedia. (n.d.). A value.

- YouTube. (2021). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE.

- Reusch, W. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

- Tjaden, E. B., Schwiebert, K. E., & Stryker, J. M. (1991). Strong Organometallic “Anomeric” Effects. Long-Range Stereoelectronic Control of Cyclohexanone Conformation via a Transannular Metallacyclobutane Interaction. Journal of the American Chemical Society, 113(26), 9878-9880.

- Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes.

- Chemistry LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios.

- Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane.

- Reusch, W. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

- Proprep. (n.d.). How do axial vs equatorial positions in cyclohexane and other cycloalkanes affect the stability and reactivity of substituents?.

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.

- Reaction Chemistry & Engineering. (2018). Experimental and computational investigations of C–H activation of cyclohexane by ozone in liquid CO2.

Sources

- 1. Buy this compound [smolecule.com]

- 2. fiveable.me [fiveable.me]

- 3. proprep.com [proprep.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Chlorocyclohexanone from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chlorocyclohexanone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The document delves into the primary synthetic strategies, with a focus on the direct chlorination of cyclohexanone. It elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters for controlling regioselectivity. Furthermore, this guide explores alternative synthetic routes and presents a consolidated summary of key quantitative and spectroscopic data for the target compound, offering a vital resource for researchers engaged in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the production of a variety of pharmaceutical and agrochemical compounds.[1] Its bifunctional nature, featuring a reactive ketone and a chlorine atom on a cyclohexane scaffold, allows for a diverse range of chemical transformations. The chlorine atom at the 4-position, in particular, influences the molecule's reactivity and imparts specific biological activities to its derivatives.[1] The development of efficient and selective methods for the synthesis of this compound is, therefore, a topic of significant interest in medicinal and process chemistry.

Core Synthesis Strategy: Direct Chlorination of Cyclohexanone

The most direct approach to this compound is the chlorination of cyclohexanone. This method, while conceptually straightforward, presents a significant challenge in controlling the regioselectivity of the chlorination. The primary competition is the formation of the thermodynamically favored α-chloro isomer, 2-chlorocyclohexanone. Achieving a high yield of the desired γ-isomer, this compound, necessitates a careful selection of chlorinating agents and reaction conditions that favor a different reaction mechanism over the typical acid- or base-catalyzed enolization pathway.

Mechanistic Considerations: Navigating the Path to 4-Chlorination

The chlorination of cyclohexanone can proceed through two primary mechanistic pathways:

-

Electrophilic Attack on the Enol/Enolate: Under acidic or basic conditions, cyclohexanone readily forms an enol or enolate intermediate. This electron-rich double bond then undergoes electrophilic attack by a chlorinating agent. This pathway overwhelmingly favors the formation of the α-substituted product, 2-chlorocyclohexanone, due to the higher electron density at the α-carbon.

-

Free Radical Chlorination: In contrast, a free radical mechanism can lead to chlorination at various positions on the cyclohexane ring. This pathway is typically initiated by light or a radical initiator and involves the abstraction of a hydrogen atom by a chlorine radical to form a cyclohexyl radical. This radical then reacts with a chlorine source to yield the chlorinated product. The regioselectivity of free radical halogenation is influenced by the stability of the resulting radical and steric factors. While less selective than ionic mechanisms, under specific conditions, it can be guided to favor substitution at the γ-position.

To achieve the synthesis of this compound, reaction conditions must be tailored to promote a free radical pathway while suppressing the competing enol/enolate pathway. This often involves the use of non-polar solvents and the exclusion of strong acids or bases.

Experimental Protocols

While a definitive, high-yield, one-step protocol for the direct synthesis of this compound from cyclohexanone is not widely documented in readily available literature, the following sections outline plausible experimental approaches based on established principles of organic chemistry. It is crucial to note that these protocols may require optimization for specific laboratory conditions.

Protocol 1: Photochemical Chlorination in a Non-polar Solvent

This protocol aims to favor a free radical pathway through the use of UV light for initiation and a non-polar solvent to disfavor enol formation.

Materials:

-

Cyclohexanone

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Magnetic stirrer

-

UV lamp (e.g., mercury vapor lamp)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve cyclohexanone in a non-polar solvent like carbon tetrachloride.

-

Initiate gentle reflux and irradiate the reaction mixture with a UV lamp.

-

Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to isolate this compound.

Causality Behind Experimental Choices:

-

UV Light: Provides the energy for the homolytic cleavage of the Cl-Cl bond, initiating the free radical chain reaction.

-

Non-polar Solvent: Disfavors the formation of the enol intermediate, thus suppressing the competing ionic pathway that leads to 2-chlorocyclohexanone.

-

Washing Steps: The sodium bicarbonate wash neutralizes any acidic byproducts (like HCl), the water wash removes any remaining salts, and the brine wash helps to break any emulsions and further dry the organic layer.

-

Vacuum Distillation: Allows for the purification of the product at a lower temperature, preventing potential decomposition.

Alternative Chlorinating Agents

For better control and safety, alternative chlorinating agents can be employed:

-

Sulfuryl Chloride (SO₂Cl₂): Can be used as a source of chlorine radicals, often in the presence of a radical initiator like AIBN.

-

N-Chlorosuccinimide (NCS): A solid, easier-to-handle chlorinating agent that can participate in free radical reactions under the right conditions.

Quantitative Data and Spectroscopic Analysis

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO | [2] |

| Molecular Weight | 132.59 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | (No specific data found for direct synthesis) | |

| Yield | (Highly dependent on reaction conditions and requires optimization) |

Spectroscopic Data:

-

¹³C NMR: Data for this compound is available in the literature.[2]

-

Mass Spectrometry: GC-MS data is available for this compound.[2]

Alternative Synthetic Routes

Given the challenges in controlling the regioselectivity of direct chlorination, alternative multi-step synthetic routes are often considered for a more reliable synthesis of this compound.

Oxidation of 4-Chlorocyclohexanol

A common and often more selective method involves the oxidation of 4-chlorocyclohexanol. This precursor can be synthesized from cyclohexanol or other starting materials.

Workflow for Oxidation of 4-Chlorocyclohexanol:

Sources

Synthesis of 4-Chlorocyclohexanone via oxidation of 4-chlorocyclohexanol

An In-Depth Technical Guide to the Synthesis of 4-Chlorocyclohexanone via Oxidation of 4-Chlorocyclohexanol

This guide provides a comprehensive technical exploration into the synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The bifunctional nature of this molecule, featuring both a ketone and a chloro group, makes it a versatile building block for more complex chemical entities.[1] We will delve into the core of its synthesis: the oxidation of its precursor, 4-chlorocyclohexanol.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to dissect the causality behind experimental choices, ensuring a deep, applicable understanding of the synthetic process. We will critically evaluate two primary, field-proven oxidation strategies: a modern, environmentally conscious approach using sodium hypochlorite and a classic, highly selective method employing Pyridinium Chlorochromate (PCC).

Strategic Decision-Making: The Choice of Oxidant

The selection of an oxidizing agent is a critical decision point that dictates the efficiency, environmental impact, cost, and safety profile of the synthesis. For the conversion of a secondary alcohol like 4-chlorocyclohexanol to its corresponding ketone, the primary goal is to achieve high conversion without side reactions.

| Feature | Hypochlorite ("Bleach") Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |

| Primary Reagents | Sodium Hypochlorite (NaOCl), Acetic Acid (CH₃COOH) | Pyridinium Chlorochromate ([C₅H₅NH][CrO₃Cl]) |

| Environmental Impact | Favorable: Byproducts are primarily sodium chloride and water.[3] | Unfavorable: Generates toxic chromium waste (Cr(VI) is a known carcinogen), posing significant disposal challenges.[4] |

| Cost | Low: Reagents are inexpensive and widely available commercial chemicals.[3] | High: PCC is a specialty reagent with higher associated costs. |

| Selectivity | Good: Effective for oxidizing secondary alcohols to ketones.[3] | Excellent: A mild, highly selective reagent that reliably oxidizes secondary alcohols to ketones without side reactions.[5][6][7] |

| Safety Concerns | Moderate: Reaction can be exothermic; mixing bleach and acid evolves chlorine gas.[8] | High: PCC is a toxic and carcinogenic Cr(VI) compound requiring specialized handling. |

Method 1: Hypochlorite Oxidation: The Environmentally Benign Pathway

This method represents a "green chemistry" approach, leveraging common household bleach as the terminal oxidant. It is cost-effective and avoids the use of heavy metals, making it an attractive option for large-scale synthesis and academic laboratories.[3][4]

Principle and Mechanism

The active oxidizing agent, hypochlorous acid (HOCl), is generated in situ through the reaction of sodium hypochlorite with a proton source, typically acetic acid.[8][9][10][11] The reaction proceeds through a well-understood mechanism involving nucleophilic attack and elimination.

The mechanistic steps are as follows:

-

Generation of Oxidant: Acetic acid protonates sodium hypochlorite to form hypochlorous acid.

-

Alcohol Activation: The oxygen of the 4-chlorocyclohexanol hydroxyl group attacks the electrophilic chlorine of hypochlorous acid.

-

Elimination: A base (water or acetate) removes the proton from the carbon bearing the hydroxyl group. This facilitates an E2-like elimination, forming the carbon-oxygen double bond of the ketone, with water and a chloride ion as leaving groups.[9][11]

Sources

- 1. Buy this compound [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Solved Oxidation of Cyclohexanol Using Sodium Hypochlorite | Chegg.com [chegg.com]

- 9. Oxidation of Alcohols | Overview, Mechanism & Examples - Lesson | Study.com [study.com]

- 10. Oxidation of Alcohols | Overview, Mechanism & Examples - Video | Study.com [study.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Chlorocyclohexanone: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocyclohexanone is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane ring with both a ketone group and a chlorine atom, provides two reactive centers for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety and handling procedures, and its critical role as a building block in the development of complex pharmaceutical agents, particularly spirocyclic compounds.

Core Identifiers and Chemical Structure

This compound is systematically known as 4-chlorocyclohexan-1-one.[1] Its unique structure is the foundation of its reactivity and utility in synthetic chemistry.

dot graph 4_Chlorocyclohexanone_Structure { layout=neato; node [shape=plaintext]; "node1" [label=""]; "node2" [label=""]; "node3" [label=""]; "node4" [label="Cl"]; "node5" [label=""]; "node6" [label="O"]; "node1" -- "node2"; "node2" -- "node3"; "node3" -- "node4"; "node4" -- "node5"; "node5" -- "node1"; "node3" -- "node6" [len=0.5]; } .

Chemical Structure of this compound

A comprehensive list of its identifiers is provided in the table below for easy reference and accurate tracking in research and manufacturing.

| Identifier | Value | Source(s) |

| CAS Number | 21299-26-3 | [2][3][4] |

| IUPAC Name | 4-chlorocyclohexan-1-one | [1] |

| Molecular Formula | C₆H₉ClO | [2][5] |

| Molecular Weight | 132.59 g/mol | [2] |

| Canonical SMILES | C1CC(=O)CCC1Cl | [1] |

| InChI | InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | [1] |

| InChIKey | BUBAVJLZSWOEBV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[6] Its physical and chemical properties are crucial for designing reaction conditions and for safe handling and storage.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | ~173.38 °C (rough estimate) | [3] |

| Density | ~1.0461 g/cm³ (rough estimate) | [3] |

| Refractive Index | ~1.4867 (estimate) | [3] |

| Solubility | Slightly soluble in chloroform, dichloromethane, and ethanol. | |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| XLogP3-AA | 1.1 | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two common and illustrative methods are detailed below.

Method 1: Oxidation of 4-Chlorocyclohexanol

A primary and widely used laboratory-scale synthesis involves the oxidation of 4-chlorocyclohexanol.[7] This method is valued for its straightforward approach. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation, chosen for its selectivity in converting secondary alcohols to ketones without over-oxidation.

Reaction Workflow:

Oxidation of 4-Chlorocyclohexanol to this compound

Detailed Experimental Protocol:

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorocyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM).[7]

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) or another suitable oxidizing agent like Dess-Martin periodinane.[7]

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.[7]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by column chromatography on silica gel if necessary.[7]

Method 2: Direct Chlorination of Cyclohexanone

Another approach is the direct chlorination of cyclohexanone.[6] This method can be effective but requires careful control to achieve the desired regioselectivity and to avoid polychlorination. The reaction proceeds via an enol or enolate intermediate, followed by electrophilic attack by the chlorinating agent.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet, place cyclohexanone and water.[8]

-

Chlorination: Cool the flask in an ice bath and bubble chlorine gas through the stirred mixture.[8] The reaction temperature should be monitored to control the formation of byproducts.

-

Workup: After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic layers are washed with water and brine.[8]

-

Purification: The solvent is removed, and the crude product is purified by vacuum distillation.[8]

Applications in Drug Discovery and Development

This compound's bifunctional nature makes it a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications.[6][9] Its ketone functionality allows for the construction of spirocyclic systems, which are of significant interest in drug design due to their rigid three-dimensional structures that can lead to improved potency and selectivity.[7][10][11]

Synthesis of Spirocyclic Scaffolds

Spirocycles are prevalent motifs in many approved drugs.[7][8][12] The ketone in this compound provides a synthetic handle for creating these structures. For example, it can be used in the synthesis of spiro-oxazolidinones, a privileged scaffold in medicinal chemistry.[7]

Illustrative Protocol for Spiro-oxazolidinone Synthesis:

-

Ketimine Formation: React this compound with an amino alcohol in toluene with a catalytic amount of p-toluenesulfonic acid, removing water with a Dean-Stark trap.[7]

-

Cyclization: The intermediate ketimine is then reacted with an agent like triphosgene to form the spiro-oxazolidinone ring system.[7]

While specific examples of marketed drugs directly using this compound as a starting material are not prominently disclosed in publicly available literature, its analogous fluorinated counterpart, 4-fluorocyclohexanone, is a known intermediate in the synthesis of various pharmaceutical compounds.[13] The chemical principles and synthetic strategies are often transferable within halogenated cyclohexanones, highlighting the importance of this compound as a versatile building block for creating libraries of compounds for drug discovery programs.[7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage | Category 1 | H318: Causes serious eye damage |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9]

-

Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and versatile reactivity make it a valuable tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reaction pathways is essential for its effective and safe utilization in the development of novel and complex molecules, including potentially life-saving pharmaceuticals. The continued exploration of its synthetic utility is likely to lead to new discoveries in medicinal chemistry.

References

- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.

- ChemBK. (n.d.). Cyclohexanone, 4-chloro-.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- 001CHEMICAL. (n.d.). CAS No. 21299-26-3, 4-chlorocyclohexan-1-one.

- ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- PubMed Central. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

- ResearchGate. (n.d.). Examples of spirocycle-containing marketed drugs.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones.

- PubMed Central. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.

- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.

Sources

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. This compound | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4β-Chlorocyclohexanone | 21299-26-3 [chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. chembk.com [chembk.com]

- 6. Buy this compound [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-chlorocyclohexan-1-one;21299-26-3, CasNo.21299-26-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chlorocyclohexanone: Properties, Reactivity, and Applications

This technical guide offers a comprehensive exploration of 4-chlorocyclohexanone, a pivotal bifunctional molecule in the landscape of modern organic synthesis and pharmaceutical development. Its unique structural architecture, featuring a reactive ketone and a modifiable halogenated carbon center, renders it an exceptionally versatile building block for constructing complex molecular frameworks. This document provides an in-depth analysis of its physical and chemical characteristics, reactivity profiles, and established applications, enriched with field-proven insights and detailed experimental protocols for the discerning researcher.

Molecular Architecture and Physicochemical Properties

This compound is a cyclic ketone bearing a chlorine atom at the C-4 position. This substitution pattern gives rise to a dynamic conformational isomerism, primarily existing as two rapidly interconverting chair conformations. The axial and equatorial positioning of the chlorine atom is governed by a delicate balance of steric and electronic factors, which in turn influences its reactivity.

A summary of its fundamental physical and chemical properties is provided in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉ClO | [1][2][3][4][5] |

| Molecular Weight | 132.59 g/mol | [1][2][3][4][5] |

| CAS Number | 21299-26-3 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~173.38 °C (rough estimate) | [3][6] |

| Density | ~1.0461 g/cm³ (rough estimate) | [3][6] |

| Solubility | Soluble in common organic solvents. | |

| Refractive Index | ~1.4867 (estimate) | [3][6] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Profile

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets for the methylene protons of the cyclohexane ring. The proton at C-4, deshielded by the adjacent chlorine atom, would appear as a multiplet at a lower field.

-

¹³C NMR: The carbon NMR spectrum provides key diagnostic signals. The carbonyl carbon (C=O) typically resonates in the downfield region around 208 ppm. The carbon atom attached to the chlorine (C-Cl) appears at approximately 60 ppm, while the other methylene carbons of the ring are found in the upfield region.

Infrared (IR) Spectroscopy

The infrared spectrum is characterized by a strong, sharp absorption band around 1720 cm⁻¹, indicative of the carbonyl (C=O) stretching vibration. The C-Cl stretching frequency is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the ketone and the alkyl chloride.

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is a prime target for nucleophilic attack, enabling a variety of transformations.

-

Reduction to 4-Chlorocyclohexanol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-chlorocyclohexanol, using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent and the reaction conditions, yielding a mixture of cis and trans isomers.[1] The use of cerium(III) chloride with NaBH₄ has been shown to favor the formation of the trans-cyclohexanol through axial delivery of the hydride.[7]

-

Wittig Reaction: The Wittig reaction provides a classic and reliable method for converting the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) allows for the synthesis of various 4-chloro-1-alkylidenecyclohexanes.

Reactions at the C-4 Position

The chlorine atom at the C-4 position serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions with a diverse range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functionalities at the C-4 position.[1] The reaction proceeds with inversion of stereochemistry at the C-4 center.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to afford cyclohex-3-en-1-one. The regioselectivity of this reaction is dictated by the orientation of the C-H and C-Cl bonds.

The interplay of these reaction pathways is illustrated in the following diagram:

Figure 1: Key reaction pathways of this compound.

Synthetic Protocols

The preparation of this compound is most commonly achieved through the chlorination of cyclohexanone.

Experimental Protocol: Chlorination of Cyclohexanone

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory with appropriate safety measures.

Materials:

-

Cyclohexanone

-

Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

Water or an appropriate solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask with a gas inlet tube, mechanical stirrer, and gas outlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a gas outlet connected to a trap, place cyclohexanone and water.

-

Cool the flask in an ice bath and begin vigorous stirring.

-

Bubble chlorine gas through the mixture at a controlled rate.[8]

-

Monitor the reaction progress by a suitable method (e.g., GC or TLC).

-

Upon completion, stop the chlorine flow and allow the mixture to settle.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Figure 2: Synthesis of this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

The unique bifunctionality of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.

-

Intermediate for Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its derivatives are utilized in the creation of antihistamines.[9] The ketone functionality allows for the construction of spirocyclic systems, which are of significant interest in drug design.[10]

-

Agrochemical Development: The compound is also explored for its potential use in the development of new agrochemicals due to its inherent biological activity.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[11]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[12][13]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a vast array of complex molecules with significant biological and pharmaceutical relevance. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to harness the full synthetic potential of this versatile building block.

References

- ChemBK. (n.d.). Cyclohexanone, 4-chloro-.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- 001CHEMICAL. (n.d.). CAS No. 21299-26-3, 4-chlorocyclohexan-1-one.

- Semantic Scholar. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4.

- Stenutz. (n.d.). This compound.

- D. C. Wigfield, D. J. Phelps. (1974). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Journal of the American Chemical Society, 96(2), 543-549.

- Neuman, R. C., Jr. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts.

- Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894-6903.

- Landor, S. R., & Regan, J. P. (1967). Asymmetric syntheses. Part IV. The stereochemistry of the reduction of cyclohexanones. Journal of the Chemical Society C: Organic, 1159-1163.

- Heinsohn, G. E., & Ashby, E. C. (1973). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 38(24), 4232-4235.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.

- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

- National Center for Biotechnology Information. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. PubMed Central.

- Cheméo. (n.d.). Chemical Properties of 4-Chlorocyclohexanol (CAS 30485-71-3).

- National Center for Biotechnology Information. (n.d.). (R)-4-Chlorcyclohex-1-en. PubChem.

- Khan Academy. (n.d.). Nucleophilic substitution reactions.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones.

- Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.

- Physics & Maths Tutor. (n.d.). HALOALKANES (HALOGENOALKANES).

- Vertec BioSolvents. (2022). What is Cyclohexanone Used For?.

- YouTube. (2018). Nucleophilic Substitution, Halogenoalkane Mechanism.

- Royal Society of Chemistry. (2012). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR].

Sources

- 1. Buy this compound [smolecule.com]

- 2. This compound | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4β-Chlorocyclohexanone | 21299-26-3 [chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. This compound [stenutz.eu]

- 6. chembk.com [chembk.com]

- 7. Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4 | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. louisville.edu [louisville.edu]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereoisomers of 4-Chlorocyclohexanone

Abstract

This compound is a versatile bifunctional molecule widely utilized as a synthetic intermediate in medicinal chemistry and materials science.[1] Its utility is profoundly influenced by its stereochemistry, which dictates conformational preferences, spectroscopic signatures, and chemical reactivity. This technical guide provides an in-depth exploration of the stereoisomers of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource covering conformational analysis, experimental separation, spectroscopic characterization, and reactivity. The principles and protocols discussed herein are designed to be self-validating, grounding theoretical concepts in practical, field-proven methodologies.

Foundational Stereochemistry and Nomenclature

This compound (C₆H₉ClO) possesses a chiral center at the C-4 position, giving rise to geometric isomerism due to the cyclic nature of the molecule.[2] The two stereoisomers are designated based on the relative orientation of the chlorine atom to a reference plane of the cyclohexane ring.

-

cis-4-Chlorocyclohexanone: The chlorine atom and a reference point (typically the carbonyl oxygen's implicit orientation) are on the same side of the ring.

-

trans-4-Chlorocyclohexanone: The chlorine atom and the reference point are on opposite sides of the ring.

This geometric distinction is fundamental, as it directly impacts the three-dimensional shape and, consequently, the chemical and physical properties of each isomer.

Conformational Analysis: The Chair Equilibrium

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[3] In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[4][5][6] These two chair conformations can interconvert via a "ring flip."[7]

The stability of a substituted cyclohexane is governed by the steric strain experienced by the substituent. Equatorial positions are generally more stable for substituents than axial positions because axial substituents experience unfavorable steric interactions with other axial atoms on the same side of the ring, known as 1,3-diaxial interactions.[3]

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[8] For chlorine, the A-value is approximately 0.61 kcal/mol, indicating a moderate preference for the equatorial position.[9]

For this compound, the analysis is slightly more complex due to the presence of the sp²-hybridized carbonyl carbon and electronic factors. However, the steric principles remain dominant.

-

trans Isomer: The more stable conformer has the chlorine atom in the equatorial position to avoid 1,3-diaxial strain. The ring flip would place the chlorine in the higher-energy axial position.

-

cis Isomer: The situation is similar, with the equatorial conformer being favored over the axial one.

The interplay of torsional strain, steric hindrance, and electronic factors ultimately determines the precise energy difference and equilibrium distribution between the axial and equatorial conformers for each isomer.[1]

Caption: Conformational equilibrium in cis and trans isomers.

Experimental Workflow: Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the direct chlorination of cyclohexanone, a process that often yields a mixture of stereoisomers.[1] The separation of these isomers is crucial for studying their individual properties and for stereospecific downstream applications. Column chromatography is the standard and most reliable method for this separation.

Protocol: Separation of cis and trans this compound via Column Chromatography

This protocol is a self-validating system designed for high-resolution separation. The causality behind the choice of a non-polar to moderately polar solvent system is to exploit subtle differences in the polarity of the isomers, allowing for differential elution from the silica gel stationary phase.

1. Materials and Reagents:

- Crude this compound mixture

- Silica gel (60 Å, 230-400 mesh)

- Mobile Phase Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

- Thin Layer Chromatography (TLC) plates (silica gel coated)

- TLC Visualization: Potassium permanganate (KMnO₄) stain or UV lamp

- Standard laboratory glassware (column, flasks, etc.)

2. Procedure:

Spectroscopic Characterization: Distinguishing the Isomers

NMR and IR spectroscopy are indispensable tools for the unambiguous identification and characterization of the separated isomers. The key distinguishing features arise from the different chemical environments of the nuclei in the axial versus equatorial positions.

| Spectroscopic Parameter | trans Isomer (Equatorial Cl) | cis Isomer (Equatorial Cl) | Rationale for Distinction |

| ¹H NMR: H-4 Signal | Multiplet, appears as a narrow signal. | Multiplet, appears as a broad signal. | The H-4 proton is axial in the major conformer of the trans isomer, leading to large axial-axial couplings with H-3/H-5 protons. In the cis isomer, H-4 is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings. |

| ¹³C NMR: C-4 Shift | ~60-65 ppm | ~60-65 ppm | Chemical shifts are similar, but subtle differences may be observed. The primary utility of ¹³C NMR is confirming the number of unique carbons.[2] |

| ¹³C NMR: C-2/C-6 Shift | ~40-45 ppm | ~40-45 ppm | The γ-gauche effect from an axial chlorine would shield adjacent carbons. Since the equatorial conformer is favored for both, this effect is minimal, but slight differences may exist due to the equilibrium. |

| IR: C=O Stretch | ~1720-1730 cm⁻¹ | ~1720-1730 cm⁻¹ | The C=O stretching frequency is prominent but generally not a reliable primary tool for distinguishing these specific stereoisomers. |

Note: Precise chemical shifts are solvent-dependent. The values provided are typical ranges.

Reactivity and Synthetic Applications

The stereochemical orientation of the C-Cl bond is a critical determinant of reactivity, particularly in nucleophilic substitution reactions.

-

Reactivity Principle: An axial leaving group is generally more reactive towards Sₙ2-type reactions. This is because the axial position allows for optimal anti-periplanar alignment of the nucleophile's attacking orbital with the C-Cl σ* antibonding orbital, facilitating backside attack.[1]

-

Implication for this compound: Although the equatorial conformer is thermodynamically more stable for both isomers, it must first ring-flip to the axial conformer to undergo a classic Sₙ2 reaction. The energy barrier for this ring flip becomes part of the overall activation energy for the substitution. Therefore, reactions proceeding through an axial-attack mechanism may be slower than anticipated based solely on C-Cl bond strength.

This compound serves as a valuable precursor in synthetic chemistry.[1] Its ketone and chloro functionalities can be manipulated to introduce diverse functional groups, making it a key building block for synthesizing more complex molecules, including pharmaceutical agents and agrochemicals.[1] For instance, reduction of the ketone yields 4-chlorocyclohexanol, another important bifunctional intermediate.[10]

Caption: Reaction pathway for nucleophilic substitution.

Conclusion

A thorough understanding of the stereoisomers of this compound is paramount for its effective use in research and development. The subtle yet significant differences in conformational stability between the cis and trans isomers translate into distinct spectroscopic signatures and altered chemical reactivity. The protocols and principles outlined in this guide provide a robust framework for the separation, characterization, and strategic application of these important chemical building blocks, enabling researchers to make informed, data-driven decisions in their synthetic endeavors.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chad's Prep. (2018, September 13). 4.4 Cycloalkanes and Cyclohexane Chair Conformations [Video]. YouTube.

- Wikipedia. (n.d.). A value.

- Dr. Pitcher. (2023, September 11). Chem 12A Chapter 4 Lecture 3 Axial and Equatorial Positions in Cyclohexane [Video]. YouTube.

- Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane.

- Chemistry LibreTexts. (2020, June 21). 2.14: Axial and Equatorial Bonds in Cyclohexane.

- Chemistry LibreTexts. (2023, August 9). 4.7: Axial and Equatorial Bonds in Cyclohexane.

- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.

- Conformational Analysis. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo.

- ResearchGate. (2024, August 6). Conformational analysis of trans-1,4-dihalocyclohexanes.

Sources

- 1. Buy this compound [smolecule.com]

- 2. This compound | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-Chlorocyclohexanone in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond a Simple Halogenated Ketone

In the landscape of synthetic organic chemistry, certain building blocks distinguish themselves through a combination of versatile reactivity, accessibility, and the ability to impart desirable structural motifs to target molecules. 4-Chlorocyclohexanone, a bifunctional cyclic ketone, is one such scaffold that has emerged as a valuable asset in the medicinal chemist's toolbox. Its strategic importance lies in the orthogonal reactivity of its ketone and chloro-substituent, which allows for the sequential or tandem construction of complex molecular architectures, including spirocyclic and heterocyclic systems prevalent in numerous approved pharmaceuticals.[1][2]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key transformations with mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by two key functional groups: the carbonyl group and the carbon-chlorine bond at the 4-position. The interplay between these two groups, governed by stereoelectronic effects, dictates the molecule's reactivity profile.

The Ketone Moiety: A Hub for Carbonyl Chemistry

The carbonyl group serves as a primary site for a wide array of classical ketone reactions, including:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium species. This reaction is fundamental in the construction of tertiary alcohols, a common feature in many drug molecules.

-

Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol, 4-chlorocyclohexanol, using hydride reagents like sodium borohydride. The stereochemical outcome of this reduction is influenced by the steric environment and the trajectory of hydride attack (axial vs. equatorial).[1]

-

Imine/Enamine Formation: Reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively. These intermediates are pivotal in the synthesis of nitrogen-containing heterocycles.[3]

The Chloro Substituent: A Locus for Nucleophilic Substitution

The chlorine atom at the 4-position is a good leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, including amines, thiols, and azides, thereby expanding the chemical space accessible from this starting material. The reactivity of the C-Cl bond is somewhat modulated by the electron-withdrawing nature of the distal carbonyl group.[2] While less reactive than its bromo-analog, this compound offers a balance of stability and reactivity that is often advantageous in multi-step syntheses.[4][5]

Application in the Synthesis of Approved Pharmaceuticals: A Case Study of Tramadol

A compelling example of the utility of cyclohexanone derivatives in the synthesis of blockbuster drugs is the analgesic Tramadol. While many reported syntheses of Tramadol start from cyclohexanone itself, a strategic modification utilizing this compound as the starting material offers a clear and efficient pathway to a key intermediate.

Synthesis of the Key Intermediate: 2-(Dimethylaminomethyl)cyclohexanone

The first step in this synthetic route is the conversion of this compound to 2-(dimethylaminomethyl)cyclohexanone, a crucial precursor for Tramadol. This transformation can be envisioned in two conceptual steps: nucleophilic substitution of the chlorine with dimethylamine, followed by a base-catalyzed rearrangement of the resulting 4-(dimethylamino)cyclohexanone to the thermodynamically more stable 2-substituted isomer. A more direct approach, however, involves the direct synthesis of the 2-substituted product from cyclohexanone via a Mannich reaction, which is the industrially preferred method.[6][7][8] For the purpose of illustrating the utility of this compound, we will focus on its conversion to the Tramadol core structure.

The initial substitution product, 4-(dimethylamino)cyclohexanone, can be synthesized from this compound.

Experimental Protocol: Synthesis of 4-(Dimethylamino)cyclohexanone from this compound

-

Materials:

-

This compound (1.0 eq)

-

Dimethylamine solution (2.0 M in THF, 2.5 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate and the dimethylamine solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-